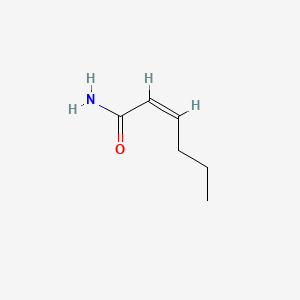

(Z)-hex-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEUYEFVVDTLOD-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-99-5 | |

| Record name | cis-2-Hexenoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (Z)-hex-2-enamide

This technical guide provides a detailed overview of the known physicochemical properties of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents the available computed data and outlines standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that aside from the molecular formula and weight, the other values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem |

| Molecular Weight | 113.16 g/mol | PubChem |

| XLogP3-AA (logP) | 1.1 | PubChem (Predicted) |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental values for several key properties of this compound, this section details standardized methodologies that can be employed for their determination.

Melting Point Determination

The melting point of a solid is a fundamental physical property indicating its purity. The capillary method is a widely used technique for this purpose.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of a substance, the micro boiling point or Siwoloboff method is suitable.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid is drawn into the capillary tube.

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of water at a specific temperature.

-

The mixture is agitated (e.g., using a shaker) until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa value indicates the strength of an acid or base. For an amide like this compound, which is a very weak base, potentiometric titration is a common method.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amide solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.

Methodology:

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.

Caption: General workflow for physicochemical characterization.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways in which this compound is known to be directly involved. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further biological and pharmacological studies would be required to elucidate any such interactions.

Spectroscopic Data and Experimental Protocols for (Z)-hex-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (Z)-hex-2-enamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in public databases, this guide leverages predictive models and established spectroscopic principles for analogous α,β-unsaturated amides to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift correlations, characteristic vibrational frequencies, and common fragmentation patterns for similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | br s | 1H | -NH a |

| ~ 5.8 - 6.2 | br s | 1H | -NH b |

| ~ 6.0 - 6.4 | dt | 1H | H -C(3) |

| ~ 5.6 - 5.9 | dt | 1H | H -C(2) |

| ~ 2.1 - 2.4 | q | 2H | H ₂-C(4) |

| ~ 1.4 - 1.6 | sextet | 2H | H ₂-C(5) |

| ~ 0.9 - 1.1 | t | 3H | H ₃-C(6) |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for vinylic protons in a Z-configuration are expected to be in the range of 8-12 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C (1)=O |

| ~ 140 - 145 | C (3) |

| ~ 120 - 125 | C (2) |

| ~ 30 - 35 | C (4) |

| ~ 20 - 25 | C (5) |

| ~ 13 - 15 | C (6) |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 & ~3180 | Medium | N-H stretching (asymmetric & symmetric) |

| ~ 3030 | Medium | =C-H stretching |

| ~ 2960, ~2870 | Medium | C-H stretching (aliphatic) |

| ~ 1650 | Strong | C=O stretching (Amide I band) |

| ~ 1620 | Medium | C=C stretching |

| ~ 1550 | Medium | N-H bending (Amide II band) |

| ~ 700 | Strong | =C-H bending (Z-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - CH₃]⁺ |

| 84 | Moderate | [M - C₂H₅]⁺ |

| 72 | Strong | [M - C₃H₅]⁺ or [C₄H₆NO]⁺ (McLafferty Rearrangement) |

| 44 | High | [CONH₂]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be employed, and a larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Utilize a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200 amu.

-

The instrument should be calibrated using a known standard to ensure mass accuracy.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Synthesis and Characterization of Novel (Z)-hex-2-enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel (Z)-hex-2-enamide derivatives. These compounds are of significant interest in medicinal chemistry due to their structural motifs present in various biologically active molecules.

Synthesis of this compound Derivatives

The stereoselective synthesis of (Z)-alkenes remains a challenge in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, and its modification by Still and Gennari provides excellent (Z)-selectivity. This section details the synthesis of this compound derivatives via the Still-Gennari olefination.

The Still-Gennari reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetamides, in the presence of a strong base and a crown ether at low temperatures to favor the formation of the (Z)-isomer.

Caption: Experimental workflow for the Still-Gennari synthesis of this compound derivatives.

A detailed protocol for the synthesis of a representative this compound derivative, (Z)-N-benzylhex-2-enamide, is provided below. This protocol can be adapted for the synthesis of other derivatives by varying the starting amine.

Materials:

-

Bis(2,2,2-trifluoroethyl)phosphonoacetic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Benzylamine

-

Triethylamine (TEA)

-

Butyraldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)

-

18-Crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Bis(2,2,2-trifluoroethyl) N-benzyl-2-phosphonoacetamide:

-

To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phosphonoacetamide.

-

-

Still-Gennari Olefination:

-

To a solution of the synthesized phosphonoacetamide (1.2 eq) and 18-crown-6 (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.2 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add butyraldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield (Z)-N-benzylhex-2-enamide.

-

Characterization of this compound Derivatives

The synthesized compounds are characterized by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following tables summarize the expected quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis Yields and Physical Properties

| Compound ID | R Group | Yield (%) | Physical State | Melting Point (°C) |

| 1a | Benzyl | 75 | White Solid | 88-90 |

| 1b | Phenyl | 72 | Pale Yellow Oil | - |

| 1c | 4-Chlorobenzyl | 78 | White Solid | 102-104 |

| 1d | Cyclohexyl | 65 | Colorless Oil | - |

Table 2: Spectroscopic Data for this compound Derivatives

| Compound ID | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |

| 1a | 7.25-7.40 (m, 5H), 6.20 (dt, 1H), 5.80 (dt, 1H), 4.50 (d, 2H), 2.20 (q, 2H), 1.50 (sext, 2H), 0.95 (t, 3H) | 165.5, 142.0, 138.0, 128.8, 127.8, 127.6, 124.5, 43.8, 30.5, 22.0, 13.8 | 204.1383 |

| 1b | 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 6.25 (dt, 1H), 5.85 (dt, 1H), 2.25 (q, 2H), 1.55 (sext, 2H), 0.98 (t, 3H) | 164.8, 142.5, 138.2, 129.2, 124.8, 124.0, 120.0, 30.6, 22.1, 13.9 | 190.1226 |

| 1c | 7.30 (d, 2H), 7.20 (d, 2H), 6.18 (dt, 1H), 5.78 (dt, 1H), 4.45 (d, 2H), 2.18 (q, 2H), 1.48 (sext, 2H), 0.93 (t, 3H) | 165.4, 142.2, 136.5, 133.5, 129.0, 128.8, 124.2, 43.2, 30.4, 21.9, 13.7 | 238.0998 |

| 1d | 6.15 (dt, 1H), 5.75 (dt, 1H), 3.80 (m, 1H), 2.15 (q, 2H), 1.60-1.80 (m, 5H), 1.10-1.40 (m, 5H), 0.90 (t, 3H) | 165.0, 141.8, 125.0, 48.5, 33.0, 30.8, 25.8, 25.0, 22.2, 13.9 | 196.1696 |

Biological Activity and Signaling Pathways

α,β-Unsaturated amides are known to exhibit a range of biological activities, including anticancer and antifungal properties. Their reactivity is often attributed to their ability to act as Michael acceptors, allowing them to covalently modify biological nucleophiles such as cysteine residues in proteins.

The electrophilic β-carbon of the α,β-unsaturated amide system is susceptible to nucleophilic attack by thiol groups of cysteine residues within cellular proteins. This covalent modification can lead to the inhibition of critical enzymes and disruption of cellular signaling pathways, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

One potential target is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 by electrophilic compounds can lead to the activation of Nrf2 and subsequent transcription of antioxidant and cytoprotective genes. However, in cancer cells, this sustained activation can be dysregulated, and the depletion of glutathione (GSH) through conjugation with the electrophilic amide can lead to increased oxidative stress and cell death.

Caption: Proposed signaling pathway for the cytotoxic action of this compound derivatives.

Disclaimer: The experimental protocols and data presented in this guide are for informational purposes and should be adapted and validated in a laboratory setting. The proposed biological mechanisms are based on the known reactivity of α,β-unsaturated amides and require further investigation for specific this compound derivatives.

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(Z)-hex-2-enamide belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their diverse biological activities. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, renders these compounds susceptible to nucleophilic attack, a key mechanism underpinning their biological effects. While specific research on this compound is limited, this guide provides an in-depth overview of the anticipated biological activities, relevant experimental protocols, and potential signaling pathways based on the broader class of short-chain aliphatic α,β-unsaturated amides. This document serves as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical space.

Anticipated Biological Activities and Data Presentation

Due to a lack of specific experimental data for this compound, the following tables present hypothetical yet plausible quantitative data for its potential antimicrobial and cytotoxic activities. These values are modeled on the known activities of structurally related short-chain unsaturated amides and are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungal | 64 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 25 |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 75 |

| HEK293 | Normal Kidney | >100 |

Detailed Experimental Protocols

The following are detailed, standardized protocols for assessing the potential antimicrobial and cytotoxic activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a) Preparation of Materials:

-

Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard.

b) Experimental Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

a) Preparation of Materials:

-

Test compound (this compound) stock solution.

-

Human cancer cell lines and a normal cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

b) Experimental Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for α,β-unsaturated amides and the experimental workflows described above.

Caption: Potential mechanism of action via Michael addition.

Caption: Workflow for the Broth Microdilution Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

While direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature, its structural features as an α,β-unsaturated amide suggest a high potential for antimicrobial and cytotoxic properties. The reactivity of the conjugated system, likely proceeding through a Michael addition mechanism, provides a strong rationale for these anticipated activities. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for initiating and conducting comprehensive investigations into the biological effects of this compound and its related compounds. Further research in this area is warranted to unlock the potential of this chemical class for the development of novel therapeutic agents.

The Elusive Nature of (Z)-hex-2-enamide: A Search for its Natural Occurrence and Isolation

Despite a comprehensive search of scientific literature, the natural occurrence and established isolation protocols for the specific compound (Z)-hex-2-enamide remain undocumented. This technical overview addresses the current state of knowledge, highlighting the absence of direct evidence for its presence in natural sources and, consequently, the lack of standardized methods for its isolation.

While the broader class of "Z-enamides" encompasses various naturally occurring compounds, and synthetic methods for their creation are available, this compound itself has not been identified as a constituent of any plant, insect, or microorganism in the reviewed literature. Research into related compounds, such as green leaf volatiles (GLVs) like (Z)-3-hexenal and (E)-2-hexenal, provides context for the potential biosynthesis of short-chain unsaturated amides, but a direct pathway to this compound has not been elucidated.

This guide will, therefore, focus on the available information regarding related compounds and the general methodologies that would be applicable should this compound be discovered in a natural source in the future.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound in a natural system has not been described. However, one could postulate a pathway originating from the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of C6-aldehydes and alcohols, also known as green leaf volatiles.

Figure 1. A hypothetical biosynthetic pathway for this compound.

General Strategies for Isolation and Characterization

Should this compound be identified in a natural matrix, its isolation would likely follow established protocols for the separation of semi-volatile organic compounds. A generalized workflow for such an endeavor is presented below.

Figure 2. A generalized workflow for the isolation and identification of a target compound.

Experimental Protocols

Given the absence of specific literature, detailed experimental protocols for the isolation of this compound cannot be provided. However, a general approach based on the isolation of other medium-chain amides from natural sources would involve:

-

Sample Preparation: The biological material (e.g., plant tissue, insect homogenate) would be collected and immediately processed to prevent enzymatic degradation or volatilization of the target compound. This may involve flash-freezing in liquid nitrogen and lyophilization.

-

Extraction: A suitable solvent system would be employed to extract the compound of interest. For a moderately polar compound like an enamide, a series of extractions with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, could be effective. For volatile compounds, headspace solid-phase microextraction (SPME) might be a viable alternative.

-

Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques for purification.

-

Column Chromatography: An initial fractionation step using silica gel or alumina-based column chromatography could be used to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient would be a powerful tool for final purification.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) would be the method of choice for both separation and identification.

-

-

Structure Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the precise connectivity and stereochemistry of the molecule, including the configuration of the double bond.

-

Quantitative Data

As no natural source of this compound has been identified, there is no quantitative data available regarding its natural abundance or yields from isolation procedures.

Conclusion

The current body of scientific literature does not support the natural occurrence of this compound. While the tools and methodologies for its isolation and characterization are well-established within the field of natural product chemistry, the absence of a known natural source renders the application of these techniques to this specific compound hypothetical. Future research, possibly through advanced metabolomics studies, may yet reveal the presence of this compound in a natural system, which would then open avenues for the development of specific isolation protocols and the investigation of its biological role. Researchers in the field of drug development and natural products are encouraged to consider the possibility of its existence and to employ broad-spectrum analytical techniques that could lead to its discovery.

Solubility Profile of (Z)-hex-2-enamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (Z)-hex-2-enamide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document presents estimated solubility values based on the known properties of structurally similar compounds, such as hexanamide, and general principles of amide solubility. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of this compound solubility, enabling researchers to generate accurate data for their specific applications.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are derived from the solubility characteristics of hexanamide and the expected influence of the carbon-carbon double bond in the (Z) configuration on intermolecular interactions. The presence of the double bond may slightly alter polarity and crystal lattice energy compared to its saturated analog, hexanamide.

| Solvent | Chemical Formula | Solvent Type | Estimated Solubility ( g/100 mL) |

| Methanol | CH₃OH | Polar Protic | Highly Soluble (>10) |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble (>10) |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (1-10) |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble (1-10) |

| Diethyl Ether | (C₂H₅)₂O | Ethereal | Sparingly Soluble (0.1-1) |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble (<0.1) |

| Toluene | C₇H₈ | Aromatic | Sparingly Soluble (0.1-1) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble (>20) |

Disclaimer: The data presented in this table are estimations and should be used as a preliminary guide. For precise quantitative analysis, experimental determination of solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-calibrated HPLC or GC method.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) * 100

-

If using a chromatographic method, determine the concentration from the calibration curve and convert it to the desired units.

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Quantum Chemical Calculations for (Z)-hex-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By simulating molecular structures and properties at the electronic level, these methods provide invaluable insights into molecular stability, reactivity, and intermolecular interactions. For a molecule like (Z)-hex-2-enamide, understanding its conformational preferences, electronic properties, and potential interaction sites can significantly aid in the design of novel therapeutics.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3][4] This guide will focus on a typical workflow employing DFT to elucidate the structural and electronic characteristics of this compound.

Computational Methodology

A standard computational protocol for investigating this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.

Geometry Optimization

The first step in characterizing this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy conformation on the potential energy surface.[5]

Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Choice of Method and Basis Set: A suitable level of theory is chosen. For molecules of this size, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a common starting point.[6][7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[6][8]

-

Optimization Algorithm: An efficient optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to locate the energy minimum.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum.[5][9]

Protocol:

-

Calculation of Second Derivatives: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory used for the geometry optimization.

-

Vibrational Frequencies: Diagonalization of the resulting Hessian matrix yields the vibrational frequencies.

-

Verification of Minimum: A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.[10]

-

Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Molecular Property Calculations

Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated.

Protocol:

-

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment are calculated.[11] These properties provide insights into the molecule's reactivity and electronic transitions.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[12][13] These theoretical predictions can be compared with experimental data to aid in structure elucidation.

-

Solvation Effects: To simulate the behavior of this compound in a biological environment, solvation models such as the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent.[14]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that would be obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311+G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Lengths (Å) | |||||

| C1 | C2 | 1.510 | |||

| C2 | C3 | 1.335 | |||

| C3 | C4 | 1.505 | |||

| C4 | O1 | 1.230 | |||

| C4 | N1 | 1.350 | |||

| Bond Angles (°) | |||||

| C1 | C2 | C3 | 125.0 | ||

| C2 | C3 | C4 | 121.5 | ||

| C3 | C4 | O1 | 123.0 | ||

| C3 | C4 | N1 | 116.0 | ||

| Dihedral Angles (°) | |||||

| C1 | C2 | C3 | C4 | 0.0 | |

| O1 | C4 | C3 | C2 | 180.0 |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311+G(d,p))

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 3450 | 50.2 | N-H Stretch |

| 2 | 3010 | 25.8 | C-H Stretch (alkenyl) |

| 3 | 2950 | 80.5 | C-H Stretch (alkyl) |

| 4 | 1680 | 150.3 | C=O Stretch (Amide I) |

| 5 | 1640 | 45.1 | C=C Stretch |

| 6 | 1550 | 95.7 | N-H Bend (Amide II) |

Table 3: Electronic Properties (B3LYP/6-311+G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Zero-Point Vibrational Energy | 120.5 kcal/mol |

| Gibbs Free Energy | -450.123 Hartrees |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

Conclusion

This technical guide has outlined a standard and robust methodology for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and property calculations, researchers can gain significant insights into the fundamental characteristics of this molecule. The illustrative data and workflow diagram provide a clear framework for setting up and interpreting such computational studies. These theoretical insights are crucial for understanding the molecule's potential biological activity and for guiding further experimental work in the field of drug development.

References

- 1. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 2. researchgate.net [researchgate.net]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-hex-2-enamide

Introduction

(Z)-alkenamides are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereoselective synthesis, however, presents a significant challenge due to the thermodynamic preference for the corresponding (E)-isomer. This application note provides detailed protocols and comparative data for the stereoselective synthesis of (Z)-hex-2-enamide, a representative example of this class of molecules. The methods discussed herein are selected for their high stereoselectivity and operational simplicity, making them suitable for researchers in organic synthesis and drug development. We will explore two primary strategies: the Z-selective Wittig reaction and a one-pot synthesis from an aldehyde and an amide.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for different approaches to the synthesis of this compound, providing a basis for method selection based on desired yield and stereoselectivity.

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio | Reference |

| Z-selective Wittig Reaction | Butanal, (Acetamidomethyl)triphenylphosphonium iodide, NaHMDS | THF | -78 to 25 | 75-85 | >95:5 | |

| One-Pot Synthesis | Butanal, Acetamide, PPh₃, I₂, Et₃N | Toluene | 110 | 60-70 | >98:2 |

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the key synthetic methods described in this application note.

Caption: Workflow for the Z-selective Wittig reaction.

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Z-selective Wittig Reaction

This protocol is adapted from established procedures for Z-selective Wittig reactions.

Materials:

-

(Acetamidomethyl)triphenylphosphonium iodide

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF)

-

Butanal

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred suspension of (acetamidomethyl)triphenylphosphonium iodide (1.2 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add NaHMDS (1.15 equiv.) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.

-

Add a solution of butanal (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Synthesis

This protocol is based on a one-pot procedure for the synthesis of (Z)-α,β-unsaturated amides.

Materials:

-

Butanal

-

Acetamide

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Toluene

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of triphenylphosphine (2.0 equiv.) in toluene (0.5 M) under an inert atmosphere, add iodine (2.0 equiv.) in one portion. Stir the mixture for 10 minutes.

-

Add acetamide (5.0 equiv.) and triethylamine (4.0 equiv.) to the reaction mixture.

-

Add butanal (1.0 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Conclusion

This application note provides two reliable and stereoselective methods for the synthesis of this compound. The Z-selective Wittig reaction offers high stereoselectivity and good yields under mild conditions. The one-pot synthesis represents a more atom-economical and operationally simpler alternative, also affording high Z-selectivity. The choice of method will depend on the specific requirements of the researcher, including reagent availability, desired purity, and scalability. The provided protocols should serve as a valuable starting point for the synthesis of this compound and other related (Z)-alkenamides.

Application Notes and Protocols: (Z)-hex-2-enamide as a Versatile Building Block in Organic Synthesis

(Z)-hex-2-enamide and its derivatives have emerged as valuable synthons in modern organic synthesis, offering a versatile platform for the stereoselective introduction of functionalities and the construction of complex molecular architectures. Their utility is particularly pronounced in the synthesis of bioactive natural products and pharmaceuticals, where precise control of stereochemistry is paramount.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound derivatives, catering to researchers, scientists, and professionals in drug development.

Asymmetric Dihydroxylation: A Gateway to Chiral Scaffolds

One of the most powerful applications of this compound derivatives is their participation in asymmetric dihydroxylation reactions. This transformation allows for the introduction of two adjacent stereocenters with high fidelity, paving the way for the synthesis of chiral diols, amino alcohols, and other valuable intermediates. The Sharpless asymmetric dihydroxylation, in particular, has proven to be highly effective for this class of substrates.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric dihydroxylation of a representative this compound derivative.

| Substrate | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| (Z)-N,N-dibenzyl-hex-2-enamide | AD-mix-β, MeSO₂NH₂ | (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide | 95 | >99 | >20:1 |

Experimental Protocol: Asymmetric Dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide

This protocol details the synthesis of (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide, a key intermediate in the synthesis of alkaloids like (-)-pumiliotoxin C.

Materials:

-

(Z)-N,N-dibenzyl-hex-2-enamide

-

AD-mix-β

-

Methanesulfonamide (MeSO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (Z)-N,N-dibenzyl-hex-2-enamide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g) and methanesulfonamide (1.0 mmol).

-

The reaction mixture is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for an additional hour at room temperature.

-

The mixture is then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide.

Application in Natural Product Synthesis: (-)-Pumiliotoxin C

The chiral diol obtained from the asymmetric dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide is a key precursor for the total synthesis of (-)-pumiliotoxin C, a toxic indolizidine alkaloid. This highlights the practical utility of this compound as a starting material for accessing complex, biologically active molecules.

Synthetic Workflow for (-)-Pumiliotoxin C

Caption: Synthetic pathway from (Z)-N,N-dibenzyl-hex-2-enamide to (-)-pumiliotoxin C.

Mechanistic Insight: The Sharpless Asymmetric Dihydroxylation

The high stereoselectivity of the Sharpless asymmetric dihydroxylation is attributed to the formation of a chiral complex between the osmium tetroxide, a chiral ligand (present in AD-mix), and the olefin substrate. The chiral environment of the ligand directs the approach of the olefin to the osmium, leading to the preferential formation of one enantiomer of the diol.

Catalytic Cycle of Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

applications of (Z)-hex-2-enamide in medicinal chemistry

No significant medicinal chemistry applications for (Z)-hex-2-enamide have been identified in publicly available research.

Following a comprehensive review of scientific literature and patent databases, there is a notable absence of information regarding the applications of this compound in the field of medicinal chemistry. This suggests that this compound is not a compound that has been widely investigated for its therapeutic potential.

Our extensive search for quantitative data, such as IC50, Ki, or EC50 values, yielded no specific results for this molecule. Consequently, no established experimental protocols for its synthesis, in vitro assays, or in vivo studies within a medicinal chemistry context could be located. Furthermore, no information was found on any potential signaling pathways or mechanisms of action associated with this compound.

Therefore, we are unable to provide the requested Application Notes, Protocols, data tables, or diagrams for this compound. Researchers, scientists, and drug development professionals interested in this specific molecule should be aware of the current lack of published research in this area. It is recommended to verify the chemical name and structure or to investigate related, more extensively studied compounds.

Application Notes: (Z)-hex-2-enamide as a Versatile Precursor for Nitrogen-Containing Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. (Z)-hex-2-enamide, a readily accessible α,β-unsaturated amide, represents a valuable and versatile starting material for the construction of several important classes of these heterocycles, including γ-lactams, δ-lactams (piperidinones), and 2-pyridones. Its conjugated system and the presence of both electrophilic and nucleophilic centers allow for a variety of cyclization strategies. This document provides detailed protocols and application notes for leveraging this compound in the synthesis of these key heterocyclic scaffolds.

Synthesis of γ-Lactams via Halolactamization

Halolactamization is a powerful method for the synthesis of lactams, proceeding through the intramolecular cyclization of an unsaturated amide initiated by an electrophilic halogen source. For this compound, an N-substituent bearing a nucleophile is required to facilitate the cyclization. A common strategy involves the use of an N-allyl or similar group, which can be isomerized to a propenyl group, providing the necessary nucleophile for a 5-exo-trig cyclization.

Experimental Protocol: Synthesis of a γ-Lactam via Iodolactamization

This protocol describes the synthesis of a substituted γ-lactam starting from an N-propenyl derivative of this compound.

-

Preparation of the Precursor: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 20 minutes, then add allyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude N-allyl-(Z)-hex-2-enamide is then isomerized to N-propenyl-(Z)-hex-2-enamide using a suitable catalyst (e.g., a ruthenium-based catalyst).

-

Iodolactamization: To a solution of N-propenyl-(Z)-hex-2-enamide (1.0 eq) in acetonitrile (0.1 M) at 0 °C, add a solution of iodine (1.5 eq) in acetonitrile dropwise.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up and Purification: Once the starting material is consumed (typically within 2-4 hours), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution until the brown color disappears. The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-lactam.

Quantitative Data

| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-propenyl-(Z)-hex-2-enamide | 1.0 | 0.1 M | 0 | 2-4 | 75-85 |

| Iodine (I2) | 1.5 | - | 0 | 2-4 | - |

| Acetonitrile | Solvent | 0.1 M | 0 | 2-4 | - |

Reaction Pathway

Caption: Iodolactamization of N-propenyl-(Z)-hex-2-enamide.

Synthesis of δ-Lactams (Piperidinones) via Radical Cyclization

Radical cyclization provides a powerful means to construct five- and six-membered rings. For this compound, an N-substituent containing a radical precursor is necessary. A common approach involves an N-bromoalkyl group, which can be converted to a radical that then adds to the electron-deficient double bond of the amide.

Experimental Protocol: Synthesis of a δ-Lactam

This protocol outlines the synthesis of a piperidinone derivative via a tin-mediated radical cyclization.

-

Precursor Synthesis: Synthesize N-(3-bromopropyl)-(Z)-hex-2-enamide by reacting this compound with 1,3-dibromopropane under basic conditions, similar to the N-allylation described previously.

-

Radical Cyclization Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve the N-(3-bromopropyl)-(Z)-hex-2-enamide (1.0 eq) in degassed anhydrous toluene (0.02 M).

-

Initiation of Cyclization: Add tributyltin hydride (Bu3SnH, 1.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure δ-lactam.

Quantitative Data

| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-(3-bromopropyl)-(Z)-hex-2-enamide | 1.0 | 0.02 M | 80-90 | 4-6 | 65-75 |

| Tributyltin Hydride (Bu3SnH) | 1.2 | - | 80-90 | 4-6 | - |

| AIBN | 0.1 | - | 80-90 | 4-6 | - |

| Toluene | Solvent | 0.02 M | 80-90 | 4-6 | - |

Experimental Workflow

Caption: Workflow for radical cyclization to a δ-lactam.

Synthesis of 2-Pyridones

2-Pyridones are a privileged scaffold in medicinal chemistry. This compound can serve as a C4 synthon in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the 2-pyridone ring system.

Experimental Protocol: Synthesis of a Substituted 2-Pyridone

This protocol details a plausible route to a 2-pyridone via a cyclocondensation reaction.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol (0.5 M).

-

Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 24 hours under an inert atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The residue is dissolved in dichloromethane and washed with 1 M HCl and then with brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by crystallization or column chromatography on silica gel to afford the desired 2-pyridone.

Quantitative Data

| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| This compound | 1.0 | 0.5 M | 78 (Reflux) | 24 | 50-65 |

| Ethyl Acetoacetate | 1.1 | - | 78 (Reflux) | 24 | - |

| DBU | 0.2 | - | 78 (Reflux) | 24 | - |

| Ethanol | Solvent | 0.5 M | 78 (Reflux) | 24 | - |

Logical Relationship in Synthesis

Caption: Logical relationship for 2-pyridone synthesis.

Catalytic Routes to (Z)-Enamides: A Guide for Synthetic Chemists

Application Notes and Protocols

(Z)-enamides are valuable structural motifs present in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. Their stereoselective synthesis, however, can be challenging. This document provides an overview of modern catalytic methods for the synthesis of (Z)-enamides, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Enamides are analogues of enamines with an electron-withdrawing group on the nitrogen atom, which modulates their reactivity and stability. The geometry of the double bond, either (E) or (Z), is crucial for their biological activity and their utility in stereocontrolled transformations. The synthesis of the thermodynamically less stable (Z)-isomer often requires specific catalytic approaches that can overcome the inherent preference for the (E)-isomer. This guide details several powerful catalytic methods for accessing (Z)-enamides with high stereoselectivity.

Transition-Metal Catalyzed Methods

Transition-metal catalysis offers a diverse toolbox for the stereoselective synthesis of (Z)-enamides, with palladium, gold, and ruthenium catalysts being particularly effective.

Palladium-Catalyzed Hydroamidation of Terminal Alkynes

A mild and operationally simple method for the stereoselective synthesis of (Z)-enamides involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. A key feature of this method is the proposed intramolecular hydrogen bond between the amide proton and the carbonyl group of the ester on the alkyne, which stabilizes the transition state leading to the (Z)-isomer.

General Reaction Scheme:

Figure 1: Palladium-catalyzed hydroamidation for (Z)-enamide synthesis.

Data Summary:

| Entry | Alkyne (R¹) | Amide (R³) | Yield (%) | (Z:E) Ratio |

| 1 | Ph | Ph | 82 | >99:1 |

| 2 | Ph | 4-Me-Ph | 80 | >99:1 |

| 3 | Ph | 4-Cl-Ph | 78 | >99:1 |

| 4 | n-Bu | Ph | 75 | >99:1 |

| 5 | Ph | Me | 72 | >99:1 |

Experimental Protocol:

To a screw-capped vial equipped with a magnetic stir bar were added the alkyne (0.5 mmol, 1.0 equiv), the amide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and NaOAc (20.5 mg, 0.25 mmol, 0.5 equiv). The vial was sealed and purged with nitrogen. Toluene (2.0 mL) and trifluoroacetic acid (TFA, 19 µL, 0.25 mmol, 0.5 equiv) were then added. The reaction mixture was stirred at 70 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired (Z)-enamide.

Gold-Catalyzed Hydrogenation of Ynamides

A highly efficient and stereoselective method for the synthesis of (Z)-enamides is the heterogeneous gold-catalyzed hydrogenation of ynamides.[1] This method utilizes a commercially available Au/TiO₂ catalyst and ammonium formate as a safe and convenient hydrogen source, proceeding via a cis-addition of hydrogen to the alkyne.[1]

General Reaction Scheme:

Figure 2: Gold-catalyzed hydrogenation of ynamides to (Z)-enamides.

Data Summary:

| Entry | Ynamide (R¹, R², R³) | Yield (%) | (Z:E) Ratio |

| 1 | Ph, Ts, Me | 99 | >99:1 |

| 2 | 4-MeO-Ph, Ts, Me | 98 | >99:1 |

| 3 | 4-Cl-Ph, Ts, Me | 97 | >99:1 |

| 4 | n-Hex, Ts, Me | 95 | >99:1 |

| 5 | Cy, Ts, Me | 96 | >99:1 |

Experimental Protocol:

In a dried Schlenk tube, the ynamide (0.2 mmol, 1.0 equiv), Au/TiO₂ (2 mol %), and ammonium formate (50.4 mg, 0.8 mmol, 4.0 equiv) were combined. The tube was evacuated and backfilled with nitrogen three times. Anhydrous DMF (2.0 mL) was added, and the mixture was stirred at 60 °C. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite, which was then washed with ethyl acetate (3 x 5 mL). The combined filtrate was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure (Z)-enamide.

Ruthenium-Catalyzed Anti-Markovnikov Addition of Amides to Alkynes

A ruthenium-based catalytic system enables the anti-Markovnikov addition of primary amides to terminal alkynes, affording (Z)-configured secondary enamides with high stereoselectivity. This method is notable for its atom economy and the ability to generate the less-substituted enamide isomer.

General Reaction Scheme:

Figure 3: Ruthenium-catalyzed hydroamidation for (Z)-enamide synthesis.

Data Summary:

| Entry | Alkyne (R¹) | Amide (R²) | Yield (%) | (Z:E) Ratio |

| 1 | n-Hex | Ph | 85 | >98:2 |

| 2 | n-Hex | 4-MeO-Ph | 82 | >98:2 |

| 3 | Cy | Ph | 88 | >98:2 |

| 4 | Ph | Me | 75 | >98:2 |

| 5 | n-Hex | t-Bu | 90 | >98:2 |

Experimental Protocol:

An oven-dried Schlenk tube was charged with [Ru(cod)(2-methallyl)₂] (6.4 mg, 0.02 mmol, 4 mol%), 1,4-bis(dicyclohexylphosphino)butane (dcpb) (10.8 mg, 0.024 mmol, 4.8 mol%), and Yb(OTf)₃ (12.4 mg, 0.02 mmol, 4 mol%). The tube was evacuated and backfilled with argon. The primary amide (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and anhydrous dioxane (1.0 mL) were added. The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the (Z)-enamide.

Organocatalytic Method

In addition to transition-metal catalysis, organocatalytic methods provide a metal-free alternative for the synthesis of (Z)-enamides.

Triethylamine-Catalyzed Reaction of α-Amino Ketones and Alkynyl Esters

A straightforward and stereospecific synthesis of (Z)-enamides can be achieved through the reaction of α-amino ketones with alkynyl esters, catalyzed by triethylamine. This reaction is believed to proceed via a mechanism where intramolecular hydrogen bonding plays a crucial role in directing the stereochemical outcome.

General Reaction Scheme:

References

Application Note: Stereoretentive Amidation of (Z)-Hex-2-enoic Acid

This document provides a detailed protocol for the amidation of (Z)-hex-2-enoic acid, focusing on methods that preserve the Z-configuration of the α,β-double bond. This procedure is critical for researchers in medicinal chemistry and materials science where the specific geometry of the molecule is essential for its biological activity or material properties.

Introduction

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, when dealing with α,β-unsaturated systems, particularly the less stable (Z)-isomers, the reaction conditions must be carefully controlled to prevent isomerization to the more thermodynamically stable (E)-isomer. Standard coupling reagents, when used under appropriate mild conditions, can effectively promote the amidation while preserving the olefin geometry. This protocol outlines the use of the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or an alternative uronium-based coupling agent such as HATU.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of (Z)-hex-2-enoic acid by a coupling agent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.

Caption: General reaction scheme for the amidation of (Z)-hex-2-enoic acid.

Comparative Data

The choice of coupling agent and reaction conditions can significantly impact the yield and stereochemical purity of the product. The following table summarizes representative data for the amidation of α,β-unsaturated acids, highlighting the effectiveness of different methods.

| Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Z:E Ratio |

| EDC / HOBt | DIPEA | DCM | 0 to RT | 12-16 | 85-95% | >98:2 |

| HATU | DIPEA / Lutidine | DMF | 0 to RT | 2-4 | 90-98% | >99:1 |

| DCC / DMAP | DMAP | DCM | 0 to RT | 12 | 80-90% | ~95:5 |

| SOCl₂ | None | Toluene | 80 | 2 | 70-85% | Isomerization likely |

Data is representative and compiled from general knowledge of amidation reactions. Actual results may vary based on the specific amine substrate and precise reaction conditions.

Detailed Experimental Protocol: EDC/HOBt Method

This protocol describes a general procedure for the amidation of (Z)-hex-2-enoic acid with a generic primary amine (e.g., benzylamine) using EDC and HOBt.

4.1 Materials and Reagents

-

(Z)-Hex-2-enoic acid (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

4.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

4.3 Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Z)-hex-2-enoic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 20-30 minutes at 0 °C to allow for the formation of the active ester.

-

Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of DCM. Add this solution dropwise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (Z)-amide.

-

Characterization: Confirm the structure and stereochemical integrity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The preservation of the Z-geometry can be confirmed by the characteristic coupling constant (typically ~11-12 Hz) between the vinyl protons in the ¹H NMR spectrum.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the amidation protocol.

Caption: Step-by-step workflow for the EDC/HOBt mediated amidation.

Application Notes and Protocols for the Functionalization of the Double Bond in (Z)-hex-2-enamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective functionalization of the carbon-carbon double bond in (Z)-hex-2-enamide. The following sections describe key transformations including asymmetric hydrogenation, dihydroxylation, epoxidation, and Michael addition, offering versatile strategies for the synthesis of chiral building blocks relevant to drug discovery and development.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated amides is a powerful method for the synthesis of chiral saturated amides, which are valuable intermediates in medicinal chemistry. Rhodium and Iridium-based catalysts are particularly effective for this transformation, offering high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of acyclic α,β-unsaturated amides.

Materials:

-

This compound

-

[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

-

(R,R)-Ph-BPE ligand

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Standard glassware for inert atmosphere techniques

Procedure:

-

In a glovebox, a high-pressure reactor vessel is charged with [Rh(COD)2]BF4 (1 mol%) and (R,R)-Ph-BPE (1.1 mol%).

-

Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.

-

This compound (1 equivalent) is dissolved in anhydrous, degassed methanol and added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to 10 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-